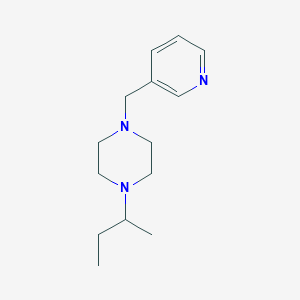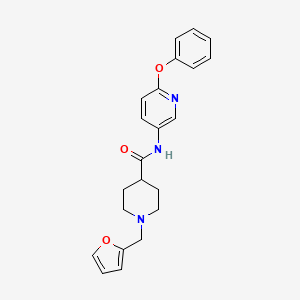![molecular formula C22H26N2O4S B4880538 2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)
2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step chemical reactions that can include acetylation, bromination, and nucleophilic substitution. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with structural similarities, is achieved through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by NMR spectroscopy and X-ray diffraction, indicating a methodology that could be adapted for our compound of interest (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated through techniques like NMR and X-ray crystallography. The detailed structural analysis reveals the spatial arrangement of atoms and the presence of intramolecular interactions, such as hydrogen bonding, which are crucial for the compound's reactivity and physical properties. For instance, the structural analysis of a related compound showcased its crystalline form and molecular interactions (Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including acetamidomethylation, where compounds like phenol and anisole react with N, N'-methylenediacetamide and phosphoryl chloride to form N-(2-and 4-hydroxybenzyl) acetamides, indicating potential reactivity paths for our compound (Sekiya et al., 1961).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(23-16-15-18-7-3-1-4-8-18)17-28-20-11-13-21(14-12-20)29(26,27)24-19-9-5-2-6-10-19/h2,5-7,9-14,24H,1,3-4,8,15-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLDBQNIOSYZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)


![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)
